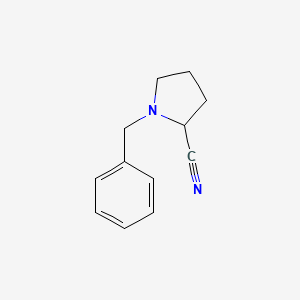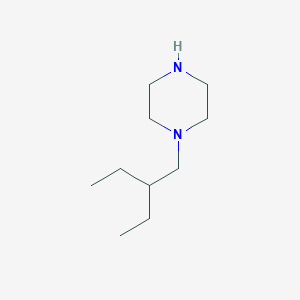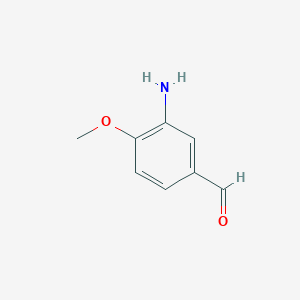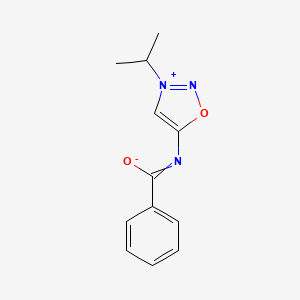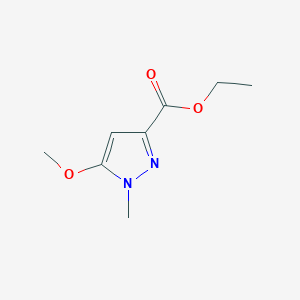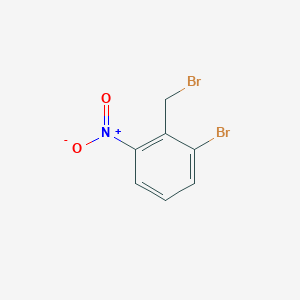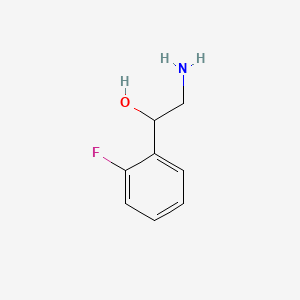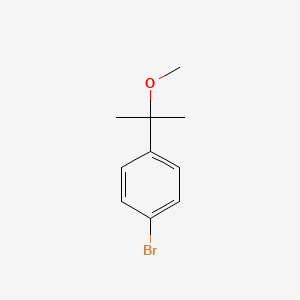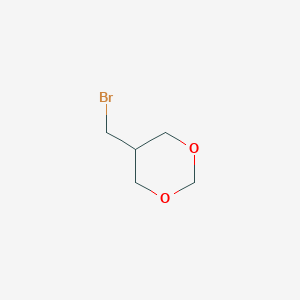![molecular formula C13H25N5O4 B1283437 Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B1283437.png)
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Descripción general
Descripción
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C16H33N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its azide functional group, which makes it a valuable intermediate in organic synthesis .
Métodos De Preparación
The synthesis of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with 2-azidopropane-1,3-diol. The reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency .
Análisis De Reacciones Químicas
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to various substrates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate involves the reactivity of its azide group. The azide group can undergo click chemistry reactions, forming stable triazole rings. These reactions are highly specific and efficient, making the compound valuable in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Tert-butyl n-(2-azido-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate can be compared with other similar compounds such as:
Di-tert-butyl ethane-1,2-diyldicarbamate: Similar in structure but lacks the azide group.
Di-tert-butyl butane-1,4-diyldicarbamate: Has a longer carbon chain but similar functional groups.
Di-tert-butyl (2-hydroxypropane-1,3-diyl)dicarbamate: Contains a hydroxyl group instead of an azide group. The uniqueness of this compound lies in its azide functionality, which imparts distinct reactivity and applications.
Propiedades
Fórmula molecular |
C13H25N5O4 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
tert-butyl N-[2-azido-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate |
InChI |
InChI=1S/C13H25N5O4/c1-12(2,3)21-10(19)15-7-9(17-18-14)8-16-11(20)22-13(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20) |
Clave InChI |
UTOWUEGEHFDWSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N=[N+]=[N-] |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)
